molecular formula C12H16N2O2S B12728026 1H-Indole-5-sulfonamide, N,N,1,3-tetramethyl- CAS No. 120729-98-8

1H-Indole-5-sulfonamide, N,N,1,3-tetramethyl-

Katalognummer: B12728026
CAS-Nummer: 120729-98-8
Molekulargewicht: 252.33 g/mol
InChI-Schlüssel: QBZHGDVNLAQFGN-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1H-Indole-5-sulfonamide, N,N,1,3-tetramethyl- is a derivative of indole, a significant heterocyclic compound known for its wide range of biological activities. Indole derivatives have been extensively studied due to their presence in various natural products and their potential therapeutic applications. The sulfonamide group in this compound adds to its pharmacological significance, making it a subject of interest in medicinal chemistry.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 1H-Indole-5-sulfonamide, N,N,1,3-tetramethyl- typically involves the introduction of the sulfonamide group to the indole nucleus. One common method is the reaction of indole derivatives with sulfonyl chlorides under basic conditions. For instance, the reaction of 1H-indole-5-amine with N,N,1,3-tetramethylsulfonyl chloride in the presence of a base like triethylamine can yield the desired compound .

Industrial Production Methods: Industrial production of this compound may involve multi-step synthesis processes, including the preparation of intermediate compounds followed by sulfonamide formation. The use of continuous flow reactors and automated synthesis techniques can enhance the efficiency and scalability of the production process .

Analyse Chemischer Reaktionen

Types of Reactions: 1H-Indole-5-sulfonamide, N,N,1,3-tetramethyl- undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acids, while substitution reactions can introduce various functional groups to the indole ring .

Wissenschaftliche Forschungsanwendungen

1H-Indole-5-sulfonamide, N,N,1,3-tetramethyl- has diverse applications in scientific research:

Wirkmechanismus

The mechanism of action of 1H-Indole-5-sulfonamide, N,N,1,3-tetramethyl- involves its interaction with specific molecular targets and pathways. The sulfonamide group can inhibit enzymes by mimicking the structure of natural substrates, leading to competitive inhibition. The indole nucleus can interact with various receptors and enzymes, modulating their activity and leading to therapeutic effects .

Vergleich Mit ähnlichen Verbindungen

Uniqueness: 1H-Indole-5-sulfonamide, N,N,1,3-tetramethyl- is unique due to the specific positioning of the sulfonamide group and the presence of multiple methyl groups. This structural configuration can lead to distinct biological activities and chemical reactivity compared to other similar compounds .

Eigenschaften

CAS-Nummer

120729-98-8

Molekularformel

C12H16N2O2S

Molekulargewicht

252.33 g/mol

IUPAC-Name

N,N,1,3-tetramethylindole-5-sulfonamide

InChI

InChI=1S/C12H16N2O2S/c1-9-8-14(4)12-6-5-10(7-11(9)12)17(15,16)13(2)3/h5-8H,1-4H3

InChI-Schlüssel

QBZHGDVNLAQFGN-UHFFFAOYSA-N

Kanonische SMILES

CC1=CN(C2=C1C=C(C=C2)S(=O)(=O)N(C)C)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.